molecular formula C13H15N3O2 B7529357 N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide

N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide

Cat. No. B7529357
M. Wt: 245.28 g/mol
InChI Key: QZDUUSMQEYNLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide, also known as TPOXX, is a small molecule antiviral drug that has been approved by the US FDA for the treatment of smallpox. The drug has shown promising results in clinical trials and has the potential to be used in the treatment of other viral infections as well.

Mechanism of Action

N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide works by inhibiting the activity of the viral enzyme called RNA polymerase, which is essential for the replication of the smallpox virus. By inhibiting this enzyme, N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide prevents the virus from replicating and spreading in the body.
Biochemical and Physiological Effects:
N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide has been found to have minimal side effects and is generally well-tolerated by patients. The drug has been shown to have a good safety profile and does not cause any significant changes in biochemical or physiological parameters.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide is its high specificity for the smallpox virus, which makes it an effective treatment option for this disease. However, the drug has some limitations in terms of its use in laboratory experiments, as it is not readily available and can be expensive to synthesize.

Future Directions

There are several potential future directions for the use of N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide in the treatment of viral infections. One area of research is the development of new formulations of the drug that can be administered orally or topically, which would make it more convenient for patients. Another area of research is the exploration of the drug's potential use in the treatment of other viral infections, such as monkeypox and cowpox. Additionally, researchers are investigating the use of N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide in combination with other antiviral drugs to enhance its efficacy against smallpox and other viral infections.

Synthesis Methods

The synthesis of N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide involves the reaction of 4-chloro-3-nitropyridine with 3,5-dimethylisoxazole in the presence of a base to form the intermediate compound, which is then reduced to the final product using a reducing agent.

Scientific Research Applications

N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide has been extensively studied for its antiviral activity against smallpox virus. The drug has been shown to inhibit the replication of the virus in vitro and in vivo, and has been found to be effective in treating both primary and secondary smallpox infections.

properties

IUPAC Name

N,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-12(10(2)18-15-9)13(17)16(3)8-11-4-6-14-7-5-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDUUSMQEYNLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N(C)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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